molecular formula C19H20N4O B2931044 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea CAS No. 1234976-82-9

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea

Cat. No.: B2931044
CAS No.: 1234976-82-9
M. Wt: 320.396
InChI Key: CLNWERKKAZFRND-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea is a compound that belongs to the class of urea derivatives It features a benzodiazole moiety, which is a bicyclic structure containing a benzene ring fused to an imidazole ring

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with various targets in the body, leading to a wide range of effects. The specific interaction of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific biological activity exhibited by this compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea typically involves the reaction of 3-(1H-1,3-benzodiazol-2-yl)aniline with cyclopentyl isocyanate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(1H-1,3-benzothiazol-2-yl)phenyl]-3-cyclopentylurea: Similar structure but contains a benzothiazole moiety instead of a benzodiazole.

    1-[3-(1H-1,3-benzimidazol-2-yl)phenyl]-3-cyclopentylurea: Contains a benzimidazole moiety instead of a benzodiazole.

    1-[3-(1H-1,3-benzoxazol-2-yl)phenyl]-3-cyclopentylurea: Contains a benzoxazole moiety instead of a benzodiazole.

Uniqueness

1-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-cyclopentylurea is unique due to its specific benzodiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)phenyl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(20-14-7-1-2-8-14)21-15-9-5-6-13(12-15)18-22-16-10-3-4-11-17(16)23-18/h3-6,9-12,14H,1-2,7-8H2,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNWERKKAZFRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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